Sanguilutine

Cytotoxicity HeLa IC50

Researchers studying apoptosis-resistant melanoma often lack tools that selectively induce non-apoptotic cell death. Sanguilutine directly addresses this gap as a selective necroptosis inducer in A-375 melanoma cells, triggering caspase-independent death without activating apoptotic pathways-unlike sanguinarine or chelerythrine. • Induces exclusive necroptosis (not apoptosis) in A-375 melanoma cells; HeLa IC50: 8.3 µg/mL • Partially overcomes apoptosis resistance in CASP3/7/6-/- Jurkat cells via cIAP1/2 downregulation • Standard pack sizes: 1 mg, 5 mg; bulk custom synthesis available. In stock.

Molecular Formula C23H24NO5+
Molecular Weight 394.4 g/mol
Cat. No. B1208826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguilutine
Synonymssanguilutine
Molecular FormulaC23H24NO5+
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC
InChIInChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1
InChIKeyQXVJDCUNQFSDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanguilutine Specification and Properties


Sanguilutine is a quaternary benzo[c]phenanthridine alkaloid with the molecular formula C23H24NO5+ and an average mass of 394.44 Da [1]. It is a fully aromatized, pentaoxygenated derivative belonging to the isoquinoline alkaloid superclass [2], characterized by five methoxy substituents at positions 2,3,7,8,10 and a quaternary N-methyl group [3]. As a minor constituent isolated from Sanguinaria canadensis (bloodroot) and other Papaveraceae species , sanguilutine exhibits antiproliferative, pro-apoptotic, and anti-inflammatory activities [4].

Sanguilutine: Unique Role in Oncology


Sanguilutine cannot be interchanged with the major benzophenanthridine alkaloids sanguinarine and chelerythrine due to distinct substitution patterns that directly dictate both cytotoxic potency and cell death mechanism. Sanguilutine lacks the methylenedioxy ring at C7-C8 (present in sanguinarine) and at C2-C3 (present in chelerythrine), instead possessing five methoxy groups [1]. This structural divergence fundamentally alters its biological profile: while sanguinarine exhibits strong cytotoxicity primarily via apoptosis and ROS generation, sanguilutine preferentially induces caspase-independent necroptosis in melanoma cells and demonstrates a different spectrum of anti-inflammatory activity [2][3]. Even its closest structural analog, chelilutine, displays statistically lower toxicity across multiple cell lines, rendering the two non-equivalent [4].

Sanguilutine: Quantitative Evidence


Cytotoxicity vs. Sanguinarine and Chelerythrine

Sanguilutine displays intermediate cytotoxicity among quaternary benzo[c]phenanthridine alkaloids. In a head-to-head comparison against HeLa human cervix carcinoma cells, sanguilutine exhibited an IC50 of 8.3 µg/mL, which is approximately 10-fold less potent than sanguinarine (IC50 0.8 µg/mL) but comparable to chelerythrine (IC50 6.2 µg/mL) and chelilutine (IC50 5.2 µg/mL) [1]. This places sanguilutine in a distinct potency class, unsuitable for applications requiring the extreme cytotoxicity of sanguinarine.

Cytotoxicity HeLa IC50 Benzophenanthridine

Cytotoxicity Superiority Over Chelilutine

In a direct comparative study, sanguilutine exhibited statistically higher cytotoxicity than chelilutine across three tumor cell lines (HeLa, HL-60, A-2780) and two normal cell lines (V-79, LEP) [1]. Both alkaloids induced apoptosis efficiently, but the study confirmed that the difference in toxicity was independent of the tumor versus normal character of the cell line [1].

Cytotoxicity Apoptosis SAR Cancer cell lines

Necroptosis vs. Apoptosis in Melanoma

Sanguilutine was confirmed to induce caspase-independent cell death (necroptosis) in human malignant melanoma cells, a mechanism distinct from other benzophenanthridine alkaloids [1]. In A-375 melanoma cells, sanguilutine exclusively induced necroptosis, whereas other alkaloids (sanguinarine, chelerythrine, chelilutine) induced both apoptosis and necroptosis or, in HeLa cells, only necroptosis [1]. This mechanistic divergence is attributed to the absence of methylenedioxy rings in sanguilutine's structure [2].

Necroptosis Apoptosis Melanoma Caspase-independent

COX and TNF-α Activity Differences

Sanguilutine exhibited little or no inhibitory activity against cyclooxygenase-1 (COX-1) or COX-2, in contrast to other benzophenanthridine alkaloids containing methylenedioxy rings [1]. The study demonstrated that the presence of a methylenedioxy ring at C7-C8 (as in sanguinarine) is essential for reducing TNF-α secretion [1]. Sanguilutine, lacking this structural feature, does not significantly suppress TNF-α secretion or inhibit COX enzymes [1].

Anti-inflammatory TNF-α COX-1 COX-2 SAR

Partial Apoptosis Resistance Reversal

Sanguilutine partially overcame resistance to apoptosis in CASP3/7/6-/- and FADD-/- Jurkat leukemia cells, whereas sanguinarine and sanguirubine completely overcame this resistance [1]. The study identified that sanguilutine acts as a Smac mimetic by downregulating the apoptosis inhibitors cIAP1 and cIAP2, albeit to a lesser extent than the fully active analogs [1].

Apoptosis resistance Smac mimetic Jurkat cIAP1/2

Sanguilutine Research Applications


Necroptosis in Melanoma Research

Sanguilutine is uniquely suited for studying caspase-independent necroptosis in melanoma cell lines such as A-375, where it induces exclusively necroptotic death without activating apoptotic pathways [1]. This contrasts with sanguinarine and chelerythrine, which trigger bimodal cell death. Researchers investigating programmed necrosis or seeking to bypass apoptosis resistance in melanoma can use sanguilutine as a selective necroptosis inducer [1].

Benzophenanthridine SAR Studies

Sanguilutine's 2,3,7,8,10-pentamethoxy substitution pattern provides a distinct comparator to methylenedioxy-containing analogs (sanguinarine, chelerythrine) and tetramethoxy-methylenedioxy analogs (chelilutine) [1][2]. Its higher cytotoxicity relative to chelilutine and lack of COX/TNF-α inhibitory activity make it an essential reference compound for mapping the pharmacological consequences of methoxy versus methylenedioxy substitution [3].

Smac Mimetic Apoptosis Resistance Reversal

Sanguilutine's ability to partially overcome apoptosis resistance in CASP3/7/6-/- and FADD-/- Jurkat cells, via downregulation of cIAP1/2, positions it as a tool for investigating graded Smac mimetic responses [1]. This partial activity allows researchers to study threshold effects in apoptosis resistance pathways, in contrast to the complete resistance reversal exhibited by sanguinarine and sanguirubine [1].

Cytotoxicity Benchmarking Across Cell Panels

The comprehensive cytotoxicity dataset for sanguilutine across HeLa, HL-60, A-2780, V-79, and LEP cell lines [1][2] establishes it as a well-characterized minor alkaloid for comparative oncology studies. Its intermediate IC50 value of 8.3 µg/mL against HeLa cells [2] provides a reference point for evaluating other minor benzophenanthridine alkaloids or novel synthetic derivatives in academic and industrial cytotoxicity screening programs.

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